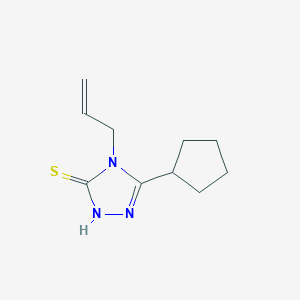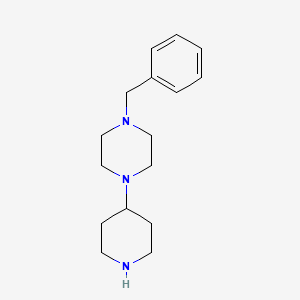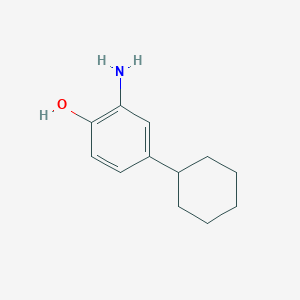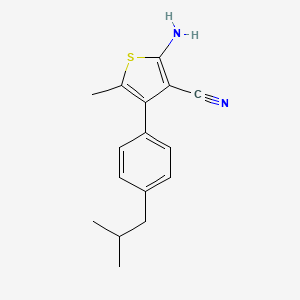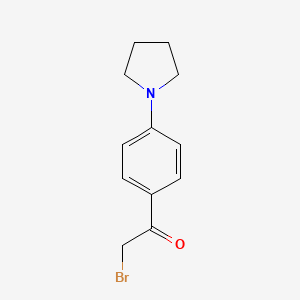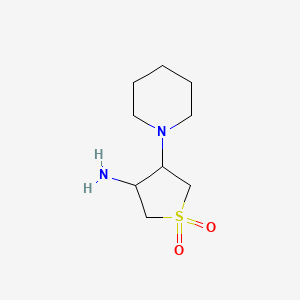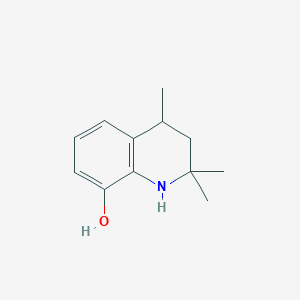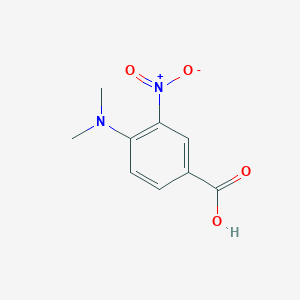
1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde
Vue d'ensemble
Description
The compound "1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde" is a derivative of pyrrole, which is a five-membered heterocyclic compound with a nitrogen atom. This particular derivative includes a 2-methylphenyl group attached to the nitrogen of the pyrrole ring and an aldehyde functional group at the second position of the ring. Pyrrole derivatives are of significant interest due to their diverse biological activities and their use as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the synthesis of 1-vinyl-1H-pyrrole-2-carbaldehydes, which are closely related to the compound of interest, involves the condensation with o-phenylenediamine, yielding fluorescent benzimidazole ensembles . Another related compound, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, is synthesized from commercially available pyrrole through acylation and nucleophilic substitution steps, with a total yield of 65% . These methods highlight the versatility of pyrrole chemistry and the potential routes that could be adapted for the synthesis of "1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde".
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial for their chemical properties and biological activities. For example, the crystal structures of various triazole derivatives have been reported, showing small dihedral angles between the triazolyl ring and the attached aryl rings, which indicates a relatively flat structure . Although the exact structure of "1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde" is not provided, similar structural analyses could be applied to determine its conformation and electronic distribution.
Chemical Reactions Analysis
Pyrrole derivatives participate in a variety of chemical reactions. The synthesis of 1,1′-methylene-2,2′-pyrromethen-5(1H)-one from pyrrole-5-carbaldehyde derivatives demonstrates the reactivity of the aldehyde group in condensation reactions . Additionally, the amine-catalyzed (3 + 2) annulation and aromatization sequence with β'-acetoxy allenoates and 1,2-bisnucleophiles can lead to the formation of thiophene and 1H-pyrrole derivatives . These reactions showcase the potential transformations that "1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde" could undergo, including annulation and aromatization processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the fluorescence properties of 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles are determined by their molecular structure, with emission covering the blue region . The solubility of pyrrole derivatives, such as the aqueous solubility of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, is an important parameter for their application as intermediates in drug synthesis . The crystal structure analysis provides insights into intermolecular interactions, which can affect the compound's stability and reactivity . These properties are essential for understanding the behavior of "1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde" in various environments and its potential applications.
Applications De Recherche Scientifique
Synthetic Cathinones in Forensic Toxicology
- Scientific Field: Forensic Toxicology .
- Application Summary: Synthetic cathinones are a group of drugs that have been a continuous and evolving problem for more than a decade. Every year, dozens of new, previously unknown drugs appear on the illegal market, posing a significant threat to the health and lives of their users .
- Methods of Application: Various online databases such as PubMed, Google Scholar, and databases of government agencies involved in early warning systems were used in search of reports on the identification of newly emerging synthetic cathinones .
- Results: 29 synthetic cathinones were identified that have been detected for the first time from early 2019 to mid-2022 .
Urease Inhibitors in Pharmaceutical Chemistry
- Scientific Field: Pharmaceutical Chemistry .
- Application Summary: Urease is an enzyme that is responsible for fatal morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others. Scientists have devoted considerable efforts to the quest for efficient urease inhibitors .
- Methods of Application: A set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids with aliphatic and aromatic side chains were synthesized and characterized by different analytical techniques including FT-IR, 1 H-NMR, and 13 C-NMR .
- Results: The compounds were evaluated for in-vitro enzyme inhibitory activity against jack bean urease (JBU), where they were found to be potent anti-urease inhibitors .
Anti-Infective Agents in Pharmaceutical Chemistry
- Scientific Field: Pharmaceutical Chemistry .
- Application Summary: 1,2,4-oxadiazoles have been synthesized and studied for their anti-infective properties. They have shown promising results as anti-bacterial, anti-viral, and anti-leishmanial agents .
- Methods of Application: Various synthetic strategies have been employed to create diversely substituted 1,2,4-oxadiazoles. These compounds have been tested for their potential as anti-infective agents .
Antileishmanial and Antimalarial Applications in Biological Sciences
- Scientific Field: Biological Sciences .
- Application Summary: Pyrazole-bearing compounds, including some hydrazine-coupled pyrazoles, have been synthesized and studied for their antileishmanial and antimalarial activities .
- Methods of Application: The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice. The compounds were also subjected to molecular docking studies .
- Results: Some of the synthesized pyrazole derivatives displayed superior antipromastigote activity and better inhibition effects against Plasmodium berghei .
Fragrance and Flavoring Agents in Industrial Applications
- Scientific Field: Industrial Chemistry .
- Application Summary: Certain aromatic compounds, such as 2’-Methylacetophenone, are used in the fragrance and flavor industry. They can impart sweet, naphthyl, cherry, almond, and coumarin-like nuances .
- Methods of Application: These compounds can be synthesized and then added to various products to enhance their smell and taste .
- Results: The use of these compounds can significantly improve the sensory appeal of a wide range of products, from perfumes to food items .
Antifungal Agents in Agricultural Applications
- Scientific Field: Agricultural Chemistry .
- Application Summary: Compounds derived from natural phenolic compounds found in essential oils have been synthesized and studied for their antifungal properties .
- Methods of Application: These compounds are synthesized and then tested for their antifungal properties, often through in vitro assays .
- Results: Some of these compounds have shown promising results as potential antifungal agents, which could be useful in protecting crops from fungal diseases .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methylphenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10-5-2-3-7-12(10)13-8-4-6-11(13)9-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIZTGAXDZATQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395272 | |
| Record name | 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
35524-41-5 | |
| Record name | 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(1-Phenylethyl)amino]methyl}phenol](/img/structure/B1273953.png)
